

In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of **crotonophenone**. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support their work. This document also explores the properties of a notable derivative, 2',5'-dimethyl**crotonophenone**.

Core Molecular Data

Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β -unsaturated ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative. [1]



Property	Crotonophenone	2',5'- Dimethylcrotonophenone
Molecular Formula	C10H10O	C12H14O
Molecular Weight	146.19 g/mol	174.24 g/mol
Systematic Name	(E)-1-phenylbut-2-en-1-one	(E)-1-(2,5-dimethylphenyl)but- 2-en-1-one
Synonyms	trans-Crotonophenone, Phenyl propenyl ketone, 2- Butenophenone	-
CAS Number	35845-66-0 (also cited as 495- 41-0)	Not readily available

Experimental Protocols Synthesis of Crotonophenone ((E)-1-phenylbut-2-en-1one)

A common method for the synthesis of **crotonophenone** and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Materials:

- Benzaldehyde
- Acetone
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- · Distilled water



- Anhydrous magnesium sulfate (MgSO₄)
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of distilled water and then add ethanol.
- Addition of Reactants: Cool the solution in an ice bath. While stirring, add a mixture of benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.
- Reaction: Allow the reaction mixture to stir at room temperature for several hours. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
- Washing: Wash the organic layer sequentially with distilled water and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (E)-1-phenylbut-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Crotonophenone

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.[2]

Sample Preparation:



- Dissolve approximately 5-10 mg of the purified crotonophenone sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Spectroscopy Protocol:

- Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
- Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts and coupling constants to assign the peaks to the specific protons in the crotonophenone molecule.

¹³C-NMR Spectroscopy Protocol:

- Acquire the ¹³C-NMR spectrum on the same spectrometer.
- Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
- Proton decoupling is commonly used to simplify the spectrum by removing ¹H-¹³C coupling.
- Process the data similarly to the ¹H-NMR spectrum.
- Analyze the chemical shifts to identify the different carbon environments in the molecule.

Visualizations

Logical Relationship of Crotonophenone Properties

Caption: Key identifiers for **crotonophenone**.



General Experimental Workflow for Chemical Characterization

Caption: Workflow for synthesis and analysis.

Representative Cell Signaling Pathway

While specific signaling pathways for **crotonophenone** are not extensively documented, as an α , β -unsaturated ketone, it could potentially interact with pathways sensitive to reactive electrophiles, such as the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates a simplified representation of this pathway.

Caption: Keap1-Nrf2 pathway modulation.

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References

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- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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